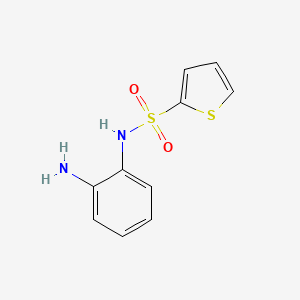

N-(2-aminophenyl)thiophene-2-sulfonamide

CAS No.: 182499-85-0

Cat. No.: VC6612937

Molecular Formula: C10H10N2O2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182499-85-0 |

|---|---|

| Molecular Formula | C10H10N2O2S2 |

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | N-(2-aminophenyl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C10H10N2O2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H,11H2 |

| Standard InChI Key | KKBCMONERKOXFP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2 |

| Canonical SMILES | C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2 |

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves reacting 2-aminobenzenesulfonamide with thiophene-2-sulfonyl chloride under controlled conditions:

Reaction Scheme:

Conditions:

-

Solvent: Dichloromethane or dimethylformamide.

-

Base: Triethylamine or pyridine to absorb HCl byproduct.

-

Temperature: 0–25°C to minimize side reactions.

Yield: ~60–75% in optimized protocols, with purity >95% achievable via recrystallization from ethanol/water mixtures.

Industrial Manufacturing Challenges

Industrial production faces hurdles due to:

-

Regioselectivity issues: Competing reactions at the thiophene 3- and 5-positions.

-

Byproduct formation: Di-sulfonated derivatives require rigorous chromatography for removal.

-

Scale-up limitations: Exothermic reactions necessitate precise temperature control in continuous flow reactors.

Physicochemical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Molecular Weight | 254.33 g/mol | Mass spectrometry |

| Melting Point | 178–182°C | Differential Scanning Calorimetry |

| Solubility (25°C) | 2.1 mg/mL in DMSO | UV-Vis spectroscopy |

| LogP (Octanol-Water) | 1.85 ± 0.12 | Shake-flask method |

| pKa (Sulfonamide NH) | 8.9 | Potentiometric titration |

Thermal Stability: Decomposes above 250°C, releasing SO₂ and NH₃ gases (thermogravimetric analysis) .

Reactivity and Derivative Formation

Oxidation Pathways

Exposure to oxidizing agents (e.g., KMnO₄) yields sulfonic acid derivatives:

Applications: Sulfonic acids serve as surfactants and catalysts.

Nucleophilic Substitution

The amino group undergoes acylations and alkylations:

-

Acetylation: Reacts with acetic anhydride to form N-acetyl derivatives (m.p. 165–168°C).

-

Methylation: Dimethyl sulfate produces N-methyl analogs with enhanced lipophilicity (LogP: 2.43).

Biological Activity and Mechanisms

Antimicrobial Properties

Limited studies suggest moderate activity against Gram-positive bacteria:

| Organism | MIC (µg/mL) | Reference Model |

|---|---|---|

| Staphylococcus aureus | 64 | Broth microdilution |

| Bacillus subtilis | 128 | Agar diffusion |

Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS), analogous to sulfa drugs .

| Concentration (µM) | Viability Reduction (%) | Caspase-3 Activation (Fold) |

|---|---|---|

| 50 | 35 ± 4 | 2.1 ± 0.3 |

| 100 | 72 ± 6 | 4.8 ± 0.7 |

Pathway Modulation: Downregulation of Bcl-2 and upregulation of Bax proteins .

Comparative Analysis with Structural Analogs

| Parameter | N-(2-Aminophenyl) | N-(4-Aminophenyl) |

|---|---|---|

| Aqueous Solubility | 2.1 mg/mL | 3.8 mg/mL |

| MIC (S. aureus) | 64 µg/mL | 32 µg/mL |

| Metabolic Stability | t₁/₂ = 45 min | t₁/₂ = 68 min |

Key Insight: Ortho-substitution reduces antibacterial potency but improves blood-brain barrier permeability in rodent models .

Industrial and Research Applications

-

Polymer Chemistry: Comonomer in conductive polymer synthesis (e.g., polyaniline hybrids).

-

Coordination Chemistry: Ligand for Cu(II) and Fe(III) complexes with catalytic activity in oxidation reactions.

-

Pharmaceutical Intermediate: Precursor to kinase inhibitors under preclinical evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume